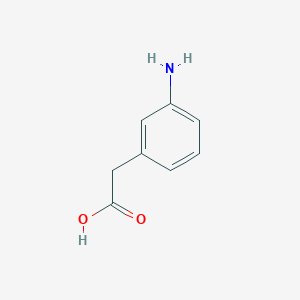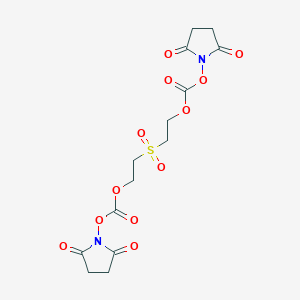
3-Aminophenylacetic acid
Descripción general
Descripción
3-Aminophenylacetic acid (3-APA) is a naturally occurring organic compound that is used in a variety of industrial and scientific applications. It is a white crystalline solid that is soluble in water, alcohols, and other organic solvents. 3-APA is a derivative of the amino acid phenylalanine and is a powerful antioxidant, making it a valuable tool for researchers and industrialists alike.
Aplicaciones Científicas De Investigación
Enantioselective Amino Acid Separation : The 3-amino derivative of beta-cyclodextrin (CD3NH2) is effective in separating phenylalanine and tyrosine racemates by ligand exchange capillary electrophoresis, demonstrating a promising method for enantioselective amino acid separation (Cucinotta et al., 2004).
Capillary Electrophoresis of Amino Acids : Free zone capillary electrophoresis can effectively separate 3-carboxyphenyl-substituted amino acids into their enantiomers. This method is suitable for amino acid oxidase and decarboxylase assays (Bjergegaard et al., 1999).
Biological Significance and Therapeutic Uses : R,-diamino acids and their derivatives, including 3-aminophenylacetic acid, have diverse biological significance. They have potential applications in fuel cells, motion propelling, and food chemistry (Viso et al., 2011).
Antimicrobial Activity : Derivatives of 4-aminophenylacetic acid show promising antimicrobial activity. This is particularly notable when synthesized using (dioxoisoindolin-2-yl)phenylacetic acid as a key intermediate (Bedair et al., 2006).
Antiinflammatory Agents : Substituted 2-aminophenylacetic acid derivatives demonstrate increased anti-inflammatory activity, with the 3-benzoyl series being particularly potent in vivo (Walsh et al., 1982).
Dopamine Metabolism : Monoamine oxidase, crucial in dopamine metabolism in the brain, shows capacity for the plausible inactivation rate of dopamine in this tissue. This is relevant considering the role of phenylacetic acid derivatives in neurological contexts (Rosengren, 1960).
Amyloid-like Fibrils Formation : Synthetic peptides containing this compound form amyloid-like fibrils. These share common structural features with neurodegenerative diseases like Alzheimer's and Prion-protein diseases, indicating potential significance in understanding these conditions (Maji et al., 2002).
Safety and Hazards
3-Aminophenylacetic acid is harmful if swallowed and may cause respiratory irritation . It also causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mecanismo De Acción
Target of Action
3-Aminophenylacetic acid is a chemical compound with the molecular formula C8H9NO2
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research.
Análisis Bioquímico
Biochemical Properties
It is known to be a solid substance with a melting point of 147-150°C . It is used in solution phase peptide synthesis , indicating that it may interact with various enzymes, proteins, and other biomolecules in this context.
Cellular Effects
It is known that amino acids can have significant impacts on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid and is used in solution phase peptide synthesis , suggesting that it may have certain stability and degradation characteristics in these settings.
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 3-Aminophenylacetic acid in animal models .
Metabolic Pathways
It is known that amino acids play crucial roles in various metabolic pathways .
Transport and Distribution
It is known that amino acids can interact with various transporters and binding proteins .
Subcellular Localization
It is known that the localization of amino acids and their derivatives can be influenced by various factors, including targeting signals and post-translational modifications .
Propiedades
IUPAC Name |
2-(3-aminophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSKZLBLGHBCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931848 | |
| Record name | (3-Aminophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14338-36-4 | |
| Record name | (3-Aminophenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14338-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 3-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014338364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Aminophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary research areas focusing on 3-Aminophenylacetic acid?
A1: The provided research papers highlight two main avenues of exploration for this compound:
- Precursor for other compounds: One study demonstrates its use as a starting material for synthesizing 3-Mercaptophenylacetic acid via diazotization and hydrolytic reactions. [] This highlights its potential as a building block in organic synthesis.
- Model compound in peptide research: Several studies utilize this compound to create model peptides. [, , , , ] This is due to its structural similarity to natural amino acids, making it valuable for studying peptide self-assembly and hydrogen bonding interactions.
Q2: What unique structural features of this compound make it suitable for peptide research?
A: this compound is a non-coded amino acid that readily forms a stable 5-membered NH...N hydrogen-bonded molecular scaffold when incorporated into dipeptides. [, ] This specific interaction is crucial for stabilizing secondary structures in peptides and proteins. Researchers have confirmed these structural features through both crystallography and solution-based studies. [, ]
Q3: Can you elaborate on the significance of this compound forming a supramolecular β-sheet-like structure?
A: The ability of a pseudo-peptide containing this compound to self-assemble into a supramolecular β-sheet-like structure in its crystal form is significant. [, ] β-sheets are crucial structural motifs in many proteins, often associated with specific functions. Therefore, this finding opens avenues for designing novel materials with tailored properties mimicking those found in biological systems.
Q4: What spectroscopic techniques are commonly used to study this compound?
A: Researchers utilize vibrational spectroscopy, particularly in conjunction with Density Functional Theory (DFT) calculations, to investigate the structural properties of this compound. [] This approach helps to correlate experimental vibrational frequencies with theoretical predictions, providing insights into molecular vibrations and structural features.
Q5: Beyond its use in peptide research, are there other potential applications for this compound?
A: While the provided papers primarily focus on its role in peptide chemistry, its use as a precursor to 3-Mercaptophenylacetic acid [] suggests further applications. Thiol-containing compounds like 3-Mercaptophenylacetic acid have various applications in organic synthesis and material science. Further research is needed to explore these possibilities fully.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)





![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)
![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)



